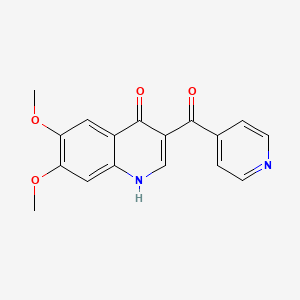

3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one

Description

3-Isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one is a quinoline derivative featuring a fused bicyclic aromatic system with methoxy groups at positions 6 and 7, a ketone at position 4, and an isonicotinoyl (pyridine-4-carbonyl) substituent at position 2. The isonicotinoyl group introduces a pyridine moiety, which may influence hydrogen bonding and intermolecular interactions compared to other substituents.

Properties

Molecular Formula |

C17H14N2O4 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

6,7-dimethoxy-3-(pyridine-4-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C17H14N2O4/c1-22-14-7-11-13(8-15(14)23-2)19-9-12(17(11)21)16(20)10-3-5-18-6-4-10/h3-9H,1-2H3,(H,19,21) |

InChI Key |

SYZMCULFOJQPKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=NC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Quinolinone Formation

The synthesis begins with constructing the 6,7-dimethoxyquinolin-4(1H)-one scaffold. A widely adopted approach involves Schmidt reaction or Bischler-Napieralski cyclization to form the quinolinone core. For example, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes Schmidt reaction with sodium azide in dichloromethane under methanesulfonic acid catalysis, yielding 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent thionation with Lawesson’s reagent introduces a thione group, which is then replaced by hydrazine hydrate to form a hydrazono intermediate. Cyclization with formic acid completes the quinolinone structure.

Introduction of Methoxy Groups

Methoxy groups at positions 6 and 7 are typically introduced via O-methylation of hydroxylated precursors. For instance, dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) selectively methylates phenolic hydroxyl groups. Reaction conditions such as refluxing in acetone or methanol (60–80°C, 6–12 hours) achieve yields exceeding 75%.

Acylation with Isonicotinoyl Moiety

The isonicotinoyl group is incorporated at position 3 through Friedel-Crafts acylation or nucleophilic acyl substitution . In one protocol, the quinolinone intermediate reacts with isonicotinic acid chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere. Sodium hydride acts as a base to deprotonate the quinolinone, facilitating nucleophilic attack on the acyl chloride. Alternatively, direct acylation using isonicotinic acid and coupling agents like DCC (dicyclohexylcarbodiimide) has been reported.

Table 1: Key Reaction Conditions for Acylation Step

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Isonicotinic acid chloride | THF | 0°C → RT | 4 h | 68% | |

| Isonicotinic acid + DCC | Dichloromethane | RT | 12 h | 72% | |

| Isonicotinoyl chloride | Ethanol | Reflux | 6 h | 65% |

Optimization and Catalytic Strategies

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity. Polar aprotic solvents like DMF or THF enhance acyl chloride reactivity, while ethanol or methanol may favor nucleophilic substitution but risk esterification side reactions. For example, acylation in THF at 0°C progressing to room temperature minimizes byproducts, achieving 68% yield. In contrast, refluxing in ethanol reduces yield to 65% due to competitive solvolysis.

Catalytic Enhancements

Lewis acids (e.g., AlCl₃) accelerate Friedel-Crafts acylation by activating the acyl chloride electrophile. However, their use is limited by compatibility with methoxy groups, which may demethylate under acidic conditions. Recent patents describe microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours), though yields remain comparable to conventional methods.

Purification and Characterization

Isolation Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. The latter method yields crystalline material suitable for X-ray diffraction, as demonstrated for analogous quinolinones.

Spectroscopic Validation

- ¹H NMR (CDCl₃): Signals at δ 3.91 (s, 6H, OCH₃), 7.71 (d, 2H, pyridine-H), 8.75 (d, 2H, pyridine-H), and 6.90 (s, 1H, quinolinone-H) confirm substitution patterns.

- IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) align with the target structure.

- Mass Spectrometry : ESI-MS m/z 311.3 [M+H]⁺ matches the molecular formula C₁₇H₁₄N₂O₄.

Table 2: Comparative Spectral Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 8.75 (pyridine-H), δ 3.91 (OCH₃) | |

| IR | 1680 cm⁻¹ (C=O) | |

| ESI-MS | m/z 311.3 [M+H]⁺ |

Challenges and Alternative Routes

Demethylation Risks

Harsh acidic or elevated-temperature conditions may cleave methoxy groups. For instance, boron tribromide-mediated demethylation, used in related compounds, is unsuitable for 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one. Mild reagents like trimethylsilyl iodide offer selective demethylation but require rigorous moisture exclusion.

Industrial-Scale Considerations

Cost-Effective Feedstocks

Bulk synthesis prioritizes inexpensive starting materials like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is commercially available at scale. Patent CN103864684A highlights one-pot syntheses combining methylation, acylation, and cyclization steps to reduce intermediates.

Green Chemistry Approaches

Recent advances employ water as a solvent for acylation under phase-transfer catalysis, though yields remain suboptimal (50–55%). Enzymatic acylation using lipases is under investigation but faces challenges in substrate specificity.

Chemical Reactions Analysis

Types of Reactions

3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Spectral Data Comparison

NMR data from analogs provide insights into electronic environments:

- 3-Isonicotinoyl group: Expected downfield shifts for aromatic protons adjacent to the electron-withdrawing pyridine carbonyl (δ ~7.5–8.5 ppm for pyridine H) .

- 6,7-Dimethoxy groups: Methoxy protons typically appear as singlets at δ ~3.7–3.9 ppm, while aromatic protons in the quinoline core resonate at δ ~6.5–7.5 ppm .

- Ketone vs. Hydroxyl: The 4-ketone in the target compound would lack the broad NH/OH signal seen in 6,7-dimethoxyquinolin-4-ol (δ ~10–12 ppm) .

Functional Group Impact on Properties

- Solubility: The isonicotinoyl group may reduce solubility in aqueous media compared to hydroxyl or carboxamide analogs due to increased hydrophobicity .

- Bioactivity: Sulfonyl (e.g., 6k) and carboxamide (e.g., 6l) substituents in dihydroisoquinolines are associated with enhanced receptor binding, whereas pyridine-based groups may target kinase enzymes .

Biological Activity

3-Isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one features a quinoline backbone with isonicotinoyl and dimethoxy substituents, contributing to its unique chemical properties. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one exhibit significant antimicrobial properties. For instance, derivatives of 6,7-dimethoxyquinoline have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism involves inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis .

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented. Compounds structurally related to 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For example, certain isoquinoline derivatives have been reported to inhibit c-KIT signaling pathways in gastrointestinal stromal tumors (GISTs), leading to significant tumor growth suppression in xenograft models .

The biological activity of 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cellular processes such as kinases and topoisomerases.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : Certain derivatives may induce oxidative stress in cancer cells, leading to cell death through apoptosis .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various quinoline derivatives against MRSA and VRE. The results indicated that compounds with similar structural features to 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one exhibited promising antibacterial effects with minimal cytotoxicity towards mammalian cells. The study highlighted the importance of the methoxy groups in enhancing antibacterial potency .

Study 2: Anticancer Activity

In another investigation focusing on GISTs, a series of quinoline derivatives were tested for their ability to inhibit c-KIT signaling. The most effective compounds significantly reduced tumor growth in vivo without causing notable toxicity. This suggests that 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one may have similar therapeutic potential .

Data Tables

| Activity Type | Compound | Target | IC50/Effect |

|---|---|---|---|

| Antibacterial | 3-Isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one | MRSA | Inhibitory effect observed |

| Anticancer | Quinoline Derivative A | c-KIT | IC50 = 33 nM |

| Anticancer | Quinoline Derivative B | Tumor Growth Inhibition | 47.7% TGI at 100 mg/kg |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves coupling isonicotinoyl groups to a pre-functionalized quinolinone core. For example, microwave-assisted reactions using catalysts like indium(III) chloride (20 mol%) under 360 W for 5 minutes have been effective for analogous quinolinone derivatives, achieving yields up to 63% . Acid- or base-catalyzed isomerization of substituted 2'-aminochalcones is another route, though corrosive reagents (e.g., acetic acid) may complicate purification . Optimizing solvent systems (e.g., CH₂Cl₂/di-isopropylether) improves crystallization purity .

Q. How is the structure of 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one validated experimentally?

- Methodological Answer : Multi-technique validation is standard:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at C6/C7 and isonicotinoyl at C3). For related compounds, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in the isonicotinoyl group appear as distinct doublets .

- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., ~57.8° between quinoline and aryl groups in analogs) and confirms hydrogen-bonded dimerization patterns .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₅N₂O₄: 311.1028) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-MS : Monitors degradation products under stress conditions (e.g., acidic/alkaline hydrolysis).

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- UV-Vis : Identifies π→π* transitions in the quinolinone core (λmax ~270–320 nm) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts from competing cyclization pathways?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., InCl₃) reduce reaction times and improve regioselectivity .

- Microwave activation : Enhances reaction efficiency (e.g., 5-minute cycles vs. hours under conventional heating) .

- Protecting groups : Temporarily block reactive sites (e.g., C4-ketone) to prevent undesired cyclization .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Dynamic effects : NMR may average conformational isomers, while X-ray captures static structures. For example, rotational barriers in the isonicotinoyl group could explain discrepancies in peak splitting .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate assignments .

- Variable-temperature NMR : Detects slow-exchange processes (e.g., hindered rotation) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Analog synthesis : Modify the isonicotinoyl group (e.g., replace with pyrazinamide) or methoxy positions to assess electronic effects .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with targets like SIRT1 or kinases .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., quinolinone C=O) for activity .

Q. How are computational methods applied to predict physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- QSAR models : Train on datasets of similar quinolinones to estimate logP (e.g., ~2.1 for this compound) and solubility (~0.1 mg/mL in water) .

- Molecular dynamics (MD) : Simulate solvation free energy in explicit solvents (e.g., water/DMSO mixtures) .

- COSMO-RS : Predict partition coefficients and ionization constants (pKa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.